2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)-5,5-dimethylmorpholin-2-yl]acetic acid
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Overview
Description
2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)-5,5-dimethylmorpholin-2-yl]acetic acid is a versatile chemical compound with a unique structure that allows for diverse applications in scientific research. This compound is known for its stability and reactivity, making it valuable in various fields such as drug delivery systems and polymer synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)-5,5-dimethylmorpholin-2-yl]acetic acid typically involves the protection of amino acids with the fluorenylmethyloxycarbonyl (Fmoc) group. The process starts with the reaction of the corresponding protected amino acid and sodium azide (NaN3) by the mixed anhydride method using isobutoxycarbonyl chloride (IBC-Cl) or by the acid chloride method . The resulting product is isolated as a crystalline solid, which is stable at room temperature and has a long shelf-life.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and cost-efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)-5,5-dimethylmorpholin-2-yl]acetic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents such as lithium aluminum hydride (LiAlH4), and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but they generally involve controlled temperatures and specific solvents to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines.
Scientific Research Applications
2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)-5,5-dimethylmorpholin-2-yl]acetic acid has numerous applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amino acids in peptide synthesis.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and reactivity.
Industry: Utilized in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)-5,5-dimethylmorpholin-2-yl]acetic acid involves its ability to act as a protecting group for amino acids, preventing unwanted reactions during peptide synthesis. The fluorenylmethyloxycarbonyl (Fmoc) group can be selectively removed under mild conditions, allowing for the controlled synthesis of peptides and other complex molecules .
Comparison with Similar Compounds
Similar Compounds
- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-hydroxy-β-alanine
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid
Uniqueness
2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)-5,5-dimethylmorpholin-2-yl]acetic acid stands out due to its unique morpholine ring structure, which imparts additional stability and reactivity compared to other Fmoc-protected amino acids. This makes it particularly useful in applications requiring robust and reliable protecting groups.
Properties
IUPAC Name |
2-[4-(9H-fluoren-9-ylmethoxycarbonyl)-5,5-dimethylmorpholin-2-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO5/c1-23(2)14-29-15(11-21(25)26)12-24(23)22(27)28-13-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-10,15,20H,11-14H2,1-2H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBHVDNYJCVVWFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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